6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC17906221
Molecular Formula: C16H17Cl2N5O3S2
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17Cl2N5O3S2 |
|---|---|
| Molecular Weight | 462.4 g/mol |
| IUPAC Name | 6-[(2,4-dichlorophenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H17Cl2N5O3S2/c1-28(24,25)22-6-2-3-10(8-22)15-19-20-16-23(15)21-14(27-16)9-26-13-5-4-11(17)7-12(13)18/h4-5,7,10H,2-3,6,8-9H2,1H3 |
| Standard InChI Key | CULMDZAJONSPBN-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)COC4=C(C=C(C=C4)Cl)Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Analysis
The molecular structure of 6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl] triazolo[3,4-b] thiadiazole (molecular formula: , molecular weight: 462.4 g/mol) features a bicyclic triazolo[3,4-b] thiadiazole system. This core is substituted at position 6 with a (2,4-dichlorophenoxy)methyl group and at position 3 with a 1-(methylsulfonyl)-3-piperidinyl moiety. The dichlorophenoxy group introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the phenoxy ring, while the piperidinyl substituent contributes a sulfonamide functionality known to enhance metabolic stability and target binding .
Table 1: Key Molecular Properties
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remain unpublished, analogous triazolo-thiadiazole derivatives exhibit planar bicyclic cores with dihedral angles <5° between the triazole and thiadiazole rings . Nuclear magnetic resonance (NMR) spectra of related compounds reveal characteristic signals:
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¹H NMR: Aromatic protons of the dichlorophenoxy group resonate between δ 7.14–7.60 ppm, while the piperidinyl methylsulfonyl group shows singlets near δ 3.20 ppm (CHSO) and multiplets for piperidine protons (δ 1.50–3.00 ppm) .
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¹³C NMR: The thiadiazole C=S carbon appears at δ 165–170 ppm, and the triazole C=N carbons resonate at δ 145–155 ppm .
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The synthesis of this compound likely follows a convergent strategy involving:
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Core Construction: Cyclocondensation of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol with dichlorophenoxyacetyl chloride to form the triazolo-thiadiazole scaffold .
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Piperidinyl Functionalization: Introduction of the methylsulfonyl group via nucleophilic substitution of 3-bromopiperidine with methanesulfonyl chloride, followed by coupling to the core.
Reaction Challenges and Solutions
Key challenges include:
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Regioselectivity Control: Ensuring proper orientation during triazole-thiadiazole fusion, often managed through temperature-controlled cyclization (80–100°C in DMF) .
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Sulfonylation Efficiency: Achieving complete conversion at the piperidine nitrogen requires excess methanesulfonyl chloride (2.5 equiv) and prolonged reaction times (12–18 hr).
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
Structurally analogous triazolo-thiadiazoles demonstrate potent inhibition of tyrosine kinases, particularly c-Met (hepatocyte growth factor receptor) . In the MKN45 gastric cancer cell line, derivative compounds exhibit:
The dichlorophenoxy group may enhance membrane permeability, while the methylsulfonyl piperidine moiety facilitates hydrogen bonding with kinase ATP-binding pockets .
Table 2: Comparative Biological Activities of Analogues
| Compound Class | Target | Activity (IC/EC) | Selectivity Index |
|---|---|---|---|
| Triazolo-thiadiazoles | c-Met kinase | 2.02 nM | >2500× vs. 16 kinases |
| Dichlorophenoxy thiosemicarbazides | DNA intercalation | 4.7 μM | 8.2× (vs. normal cells) |
Pharmacokinetic and Toxicity Considerations
ADME Properties
Predicted parameters using QikProp (Schrödinger):
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Caco-2 Permeability: 22.3 nm/s (moderate absorption)
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Human Oral Absorption: 76%
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CYP2D6 Inhibition: (moderate inhibitor)
The methylsulfonyl group reduces hepatic clearance (predicted t = 5.2 hr) but may increase renal excretion risk due to high polarity.
Toxicity Screening
In silico profiling (LAZAR) indicates:
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hERG Inhibition: pIC = 5.1 (low cardiotoxicity risk)
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Ames Test Mutagenicity: Negative
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LD (Mouse): Estimated 320 mg/kg (oral)
Applications and Future Directions
Therapeutic Prospects
The compound’s dual kinase/DNA targeting profile positions it as a candidate for:
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Combinatorial Chemotherapy: Synergizing with topoisomerase inhibitors (e.g., etoposide)
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Targeted Therapy: c-Met-overexpressing cancers (hepatocellular carcinoma, glioblastoma)
Chemical Optimization Opportunities
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Piperidine Modifications: Introducing fluorinated sulfonamides to enhance blood-brain barrier penetration
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Prodrug Strategies: Esterification of the phenoxy methyl group to improve oral bioavailability
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